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5-methyl-1H-1,2,4-triazole-3-thiol

Catalog No.
S8051237
CAS No.
M.F
C3H5N3S
M. Wt
115.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-1,2,4-triazole-3-thiol

Product Name

5-methyl-1H-1,2,4-triazole-3-thiol

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-thiol

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

InChI

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)

InChI Key

OUZCWDMJTKYHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)S

Isomeric SMILES

CC1=NC(=NN1)S

5-Methyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring and a thiol functional group. Its molecular formula is C3H5N3SC_3H_5N_3S, and it has a molecular weight of approximately 115.16 g/mol. This compound is characterized by its unique structure, which includes a methyl group at the 5-position of the triazole ring and a thiol (-SH) group at the 3-position. The presence of these functional groups contributes to its chemical reactivity and biological properties.

  • Hydrogen bonding: This allows thiazole-containing molecules to form interactions with other molecules, potentially influencing their biological activity [].
  • Chelation: Thiazole can form complexes with metal ions, which might play a role in certain biological processes [].
  • Thiazole is considered a mild irritant and may cause skin and eye irritation upon contact [].
  • It is recommended to handle thiazole with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

CID 81688 refers to Thiazole in the PubChem database, a resource of the National Institutes of Health (NIH) containing information on small molecules []. Research on Thiazole spans various scientific disciplines, including its role in biological processes and potential applications in medicinal chemistry.

Biological Activity

  • Vitamin B1 Derivative

    Thiazole is a structural component of Thiamine (vitamin B1), essential for carbohydrate metabolism in all living organisms. Studies suggest Thiamine deficiency can lead to various neurological disorders like Wernicke-Korsakoff syndrome.

  • Amino Acid Precursor

    Cysteine, an essential amino acid, is biosynthesized from Thiazole in some organisms. Understanding this pathway can provide insights into cellular metabolism and potential targets for drug development.

Medicinal Chemistry

The aromatic ring structure and nitrogen atoms of Thiazole make it a valuable scaffold in medicinal chemistry. Researchers have explored its potential in developing drugs for various therapeutic areas:

  • Antimicrobial Agents

    Some Thiazole derivatives exhibit antibacterial and antifungal properties. Research is ongoing to optimize their efficacy and develop new broad-spectrum antibiotics.

  • Anticancer Agents

    Certain Thiazole-based compounds have shown promise in inhibiting cancer cell growth []. Further studies are needed to evaluate their effectiveness and safety in clinical trials.

Due to its thiol group, which can undergo oxidation to form disulfides or react with electrophiles. Typical reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Formation of Metal Complexes: The compound can chelate with transition metals, forming stable complexes that are useful in catalysis and material science .

The compound's reactivity is significantly influenced by the presence of the methyl group, which can affect steric hindrance and electronic properties during reactions.

Research has indicated that 5-methyl-1H-1,2,4-triazole-3-thiol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as an inhibitor of certain enzymes. The compound's ability to bind metal ions suggests it may also play a role in modulating biological processes involving metal-dependent enzymes. Additionally, its derivatives have shown promise in anticancer activities and as potential therapeutic agents against various diseases .

The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol typically involves several methods:

  • Hydrazinolysis: This method involves the reaction of hydrazine with carbonyl compounds followed by cyclization to form the triazole ring.
  • Thioacylation: The introduction of the thiol group can be achieved through thioacylation reactions involving isothiocyanates or thioketones.
  • Refluxing with Thiols: Another approach includes refluxing methyl-substituted triazoles with thiols in the presence of acidic catalysts to promote the formation of the desired thiol derivative .

These methods can yield high purity products with varying degrees of functionalization depending on the specific reagents used.

5-Methyl-1H-1,2,4-triazole-3-thiol has several applications across different fields:

  • Agricultural Chemistry: It is used as a fungicide and herbicide due to its ability to inhibit certain fungal pathogens.
  • Pharmaceuticals: The compound and its derivatives are being explored for their potential in drug development, particularly in targeting microbial infections and cancer cells.
  • Material Science: Its ability to form complexes with metals makes it valuable in developing new materials for sensors and catalysts .

Studies on interaction mechanisms indicate that 5-methyl-1H-1,2,4-triazole-3-thiol can interact with various biomolecules, including proteins and nucleic acids. These interactions often involve coordination with metal ions or hydrogen bonding due to the presence of the thiol group. Such interactions are crucial for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 5-methyl-1H-1,2,4-triazole-3-thiol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Methyl-1H-1,2,4-triazole-5-thiolMethyl at 3-position; thiol at 5-positionDifferent position of methyl and thiol groups
4-Amino-5-methyl-1H-1,2,4-triazoleAmino group at 4-positionContains an amino group affecting reactivity
5-Ethyl-1H-1,2,4-triazole-3-thiolEthyl group instead of methylLarger alkyl substituent impacts solubility
5-Methylthio-1H-1,2,4-triazoleContains a thioether instead of a thiolDifferent sulfur functionality

The uniqueness of 5-methyl-1H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

115.02041835 g/mol

Monoisotopic Mass

115.02041835 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-28-2023

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